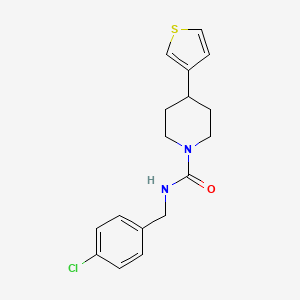

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a thiophen-3-yl group at the 4-position and a 4-chlorobenzyl carboxamide moiety. The piperidine-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often optimized for target selectivity and pharmacokinetic properties .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBBQLUGSUMSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-chlorobenzyl chloride, forming the N-(4-chlorobenzyl)piperidine intermediate.

Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-3-yl boronic acid or thiophen-3-yl stannane.

Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several bioactive molecules, including kinase inhibitors and GPCR-targeting agents. Below is a comparative analysis based on structural features, biological targets, and pharmacological profiles.

Table 1: Key Comparisons of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide and Analogues

Structural and Functional Insights

- Core Scaffold : All compounds share a piperidine-carboxamide backbone, critical for target binding. Substitutions at the 4-position (e.g., thiophen-3-yl in the target compound vs. benzodiazol in Compound 25) dictate target engagement and selectivity .

- Electrophilic Substituents : The 4-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to AZD5363’s chlorophenyl group, which contributes to Akt kinase inhibition .

Pharmacokinetic Considerations

Biological Activity

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzyl group and a thiophen-3-yl group. Its IUPAC name reflects these structural characteristics, indicating the presence of both aromatic and heterocyclic components.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClN₂OS |

| Molecular Weight | 330.86 g/mol |

| CAS Number | 1396809-72-5 |

| Solubility | Soluble in organic solvents |

This compound interacts with various biological targets, primarily neurotransmitter receptors. The mechanism of action involves modulation of neurotransmitter systems, particularly through binding to opioid receptors, which are crucial for pain management and neurological functions. This interaction can lead to significant changes in cellular signaling pathways, influencing various physiological responses.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. These compounds have been shown to affect pain modulation pathways by interacting with opioid receptors, suggesting potential applications in pain management therapies.

3. Neuroprotective Effects

Preliminary findings suggest that this compound may also exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. Such activities could position it as a candidate for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Fluorobenzyl group | Enhanced binding affinity; potential analgesic effects |

| N-(4-methylbenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Methylbenzyl group | Variations in lipophilicity affecting pharmacokinetics |

| N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Chlorophenyl group | Studied for cellular interactions and receptor binding |

Case Studies and Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of piperidine derivatives, including those resembling this compound. These studies often involve:

- In vitro Cytotoxicity Testing : Assessing the effectiveness against various cancer cell lines.

- Receptor Binding Studies : Investigating binding affinities to different neurotransmitter receptors.

- Mechanistic Studies : Exploring pathways involved in apoptosis and cell cycle regulation.

For example, a study on related compounds demonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating potent anticancer activity . The findings suggest that structural modifications can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.